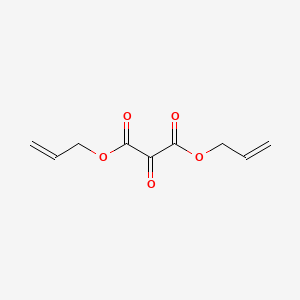
Diprop-2-en-1-yl oxopropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of oxopropanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by prop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diprop-2-en-1-yl oxopropanedioate can be synthesized through the esterification of oxopropanedioic acid with prop-2-en-1-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out by heating the reactants under reflux, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate solvent recovery and recycling to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-en-1-yl oxopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted allyl derivatives
Applications De Recherche Scientifique
Diprop-2-en-1-yl oxopropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of diprop-2-en-1-yl oxopropanedioate involves its interaction with various molecular targets. The compound’s reactive oxo and allyl groups enable it to participate in a range of chemical reactions, potentially modifying biological molecules and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl oxopropanedioate: Similar in structure but with ethyl groups instead of allyl groups.
Diallyl malonate: Contains two allyl groups but lacks the oxo functionality.
Diethyl malonate: Similar ester structure but without the oxo group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
87605-44-5 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2-oxopropanedioate |
InChI |
InChI=1S/C9H10O5/c1-3-5-13-8(11)7(10)9(12)14-6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
QTBRDNMPULGXDV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
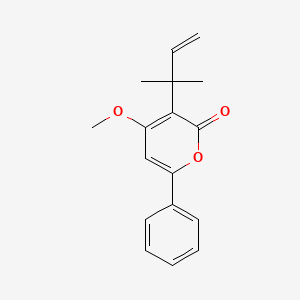
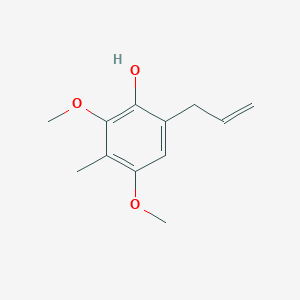
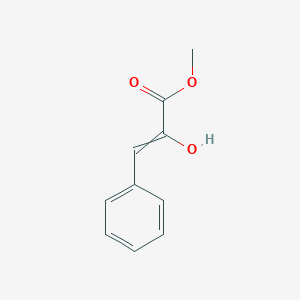


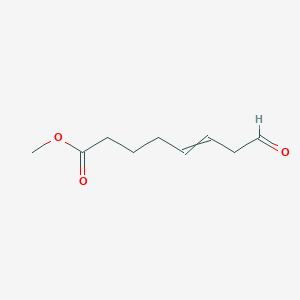
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
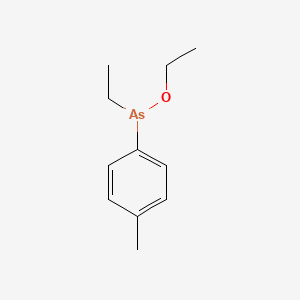
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
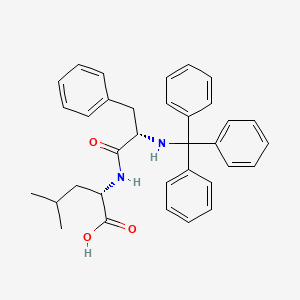
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
